molecular formula C15H14O2 B595264 4-(3-Methylphenyl)-3-methylbenzoic acid CAS No. 1261942-70-4

4-(3-Methylphenyl)-3-methylbenzoic acid

Cat. No.: B595264
CAS No.: 1261942-70-4
M. Wt: 226.275
InChI Key: WOHKBTCOGNYIAZ-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a 3-methylphenyl group and an additional methyl group. The structure of this compound imparts unique chemical properties that make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-3-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3-methylbenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-3-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

4-(3-Methylphenyl)-3-methylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: Similar structure but lacks the 3-methylphenyl group.

    3-Methylbenzoic acid: Similar structure but lacks the additional methyl group on the benzoic acid core.

    4-(4-Methylphenyl)-3-methylbenzoic acid: Similar structure but with a different position of the methyl group on the phenyl ring.

Uniqueness

4-(3-Methylphenyl)-3-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-methyl-4-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-4-3-5-12(8-10)14-7-6-13(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHKBTCOGNYIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688599
Record name 2,3'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-70-4
Record name 2,3'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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